Androstane-2,3,17-triol is a steroid compound with the molecular formula and a molecular weight of 308.46 g/mol. It is classified under the category of androstane derivatives, which are characterized by their steroidal structure that includes a four-ring core. This compound is notable for its hydroxyl groups located at the 2, 3, and 17 positions, which contribute to its biological activity and potential therapeutic applications.
Androstane-2,3,17-triol can be derived from dehydroepiandrosterone, a naturally occurring steroid hormone produced in the adrenal glands. The compound belongs to the class of steroids known as androgens and is structurally related to other steroid hormones like testosterone and estradiol. It has been studied for its potential roles in various biological processes and therapeutic applications.
The synthesis of Androstane-2,3,17-triol typically involves several steps starting from dehydroepiandrosterone. One effective method includes:
The synthesis process can be summarized as follows:
Androstane-2,3,17-triol can undergo various chemical reactions typical of hydroxylated steroids. These include:
These reactions are essential for modifying the compound's pharmacological properties and enhancing its bioavailability .
The mechanism of action for Androstane-2,3,17-triol primarily involves interaction with androgen receptors and other steroid hormone receptors. The presence of hydroxyl groups allows for hydrogen bonding with receptor sites, facilitating the modulation of gene expression related to growth, metabolism, and immune response.
Research indicates that compounds similar to Androstane-2,3,17-triol may exert anti-inflammatory effects and influence metabolic pathways through their receptor interactions .
Androstane-2,3,17-triol has potential applications in scientific research and pharmacology:
Androstane-2,3,17-triol (C₁₉H₃₂O₃) is a steroidal triol characterized by hydroxyl groups at positions C-2, C-3, and C-17 of the androstane skeleton. Its systematic IUPAC name is 2,3,17-Trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene. This compound belongs to the broader class of C₁₉ steroids (androgens) and derivatives, classified under the Lipid Maps Steroid Module (ST0202) [3]. The stereochemistry at C-2, C-3, and C-17 significantly influences its biological activity. Unlike common androstane diols (e.g., 3,17-diols), the 2,3,17-triol variant features cis-diol configuration at A-ring positions, altering hydrogen-bonding capacity and receptor interactions [3] [6].
Table 1: Structural Classification of Androstane Polyols
Compound | Hydroxyl Positions | Ring Modifications | Lipid Maps ID |
---|---|---|---|
Androstane-2,3,17-triol | 2β,3α,17β | Unmodified A/B rings | LMST0202XXXX* |
Androstane-3β,16α,17β-triol | 3β,16α,17β | 16-OH stereochemistry | LMST02020099 |
5α-Androstane-3α,17α-diol | 3α,17α | 5α-reduced | LMST02020096 |
5-Androstene-3β,17β-diol | 3β,17β | Δ⁵ unsaturation | LMST02020097 |
Androstane-2,3,17-triol was first synthesized during structural explorations of 16-methylated androstane derivatives in the 1960s–1980s. Early synthetic routes involved Baeyer-Villiger oxidation of pregnane precursors or Beckmann rearrangements of 3β-hydroxypregnen-20-one derivatives, followed by hydrolytic cleavage [2]. Initial pharmacological screening revealed weak binding to the androgen receptor (RBA < 5% vs. dihydrotestosterone) but unexpected interactions with nuclear receptors like PXR (pregnane X receptor). In competitive binding assays, androstane triols activated zebrafish PXR at EC₅₀ ~5 μM, suggesting detoxification pathway roles [7]. By the 2000s, modified analogs (e.g., 17-picolinylidene derivatives) demonstrated potent anticancer effects, renewing interest in triol-based scaffolds [4] [10].
Table 2: Key Historical Findings for Androstane-2,3,17-triol and Analogs
Year | Development | Significance |
---|---|---|
1960s | Synthesis via pregnane oxidation | Established core stereochemistry [2] |
2001 | Configurational analysis of 16-methyl analogs | Confirmed C-16α/β effects on receptor affinity [8] |
2015 | Apoptosis induction in MDA-MB-231 cells by triol derivatives | Revealed anticancer potential [4] |
2020s | Characterization of PXR activation | Identified detoxification pathway roles [7] |
Positional isomerism critically dictates the biological activity of androstane triols:
CAS No.: 200399-47-9
CAS No.: 119068-77-8
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: